3-Amino-4-(2-naphthyl)butyric acid is a chiral amino acid derivative characterized by the presence of a naphthyl group attached to the butyric acid backbone. This compound is notable for its unique structural properties, which make it valuable in peptide synthesis and various scientific applications. The molecular formula of 3-amino-4-(2-naphthyl)butyric acid is CHNO, with a molecular weight of 329.4 g/mol .
The synthesis of 3-amino-4-(2-naphthyl)butyric acid typically involves several key steps:
Common reagents include Boc anhydride for protection and various coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for linking the naphthyl group to the backbone.
In industrial settings, large-scale synthesis may utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, optimizing yield and purity for commercial applications .
The molecular structure of 3-amino-4-(2-naphthyl)butyric acid features a butyric acid chain with an amino group at the third position and a naphthyl group at the fourth position. The presence of the naphthyl group significantly influences both the chemical reactivity and biological activity of the compound.
3-Amino-4-(2-naphthyl)butyric acid can undergo several types of chemical reactions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various acylating agents are commonly used in these reactions. The specific conditions (temperature, solvent, etc.) will vary depending on the desired product and reaction pathway.
The mechanism of action for 3-amino-4-(2-naphthyl)butyric acid primarily relates to its role in peptide synthesis. By introducing specific structural motifs into peptides, this compound can influence protein folding, stability, and function.
These properties make it suitable for use in various biochemical applications where specific interactions are required .
3-Amino-4-(2-naphthyl)butyric acid has diverse applications across multiple fields:
Enantiomerically pure derivatives of 3-amino-4-(2-naphthyl)butyric acid are synthesized via stereocontrolled strategies to preserve chiral integrity. The (R)-enantiomer of the hydrochloride salt (Catalog 15301) exhibits specific optical rotation ([α]D25 = +23.0 ± 2° in DMF), confirming configurational stability during synthesis [3]. For Boc-protected variants (Catalog 15248), ethanol solutions show [α]D25 = +11 ± 2°, indicating successful chirality transfer from precursor materials [4] [6].
Nickel(II)-mediated three-component reactions enable >98% diastereomeric excess in β-amino acid derivatives by coordinating chiral glycine Schiff bases with 2-naphthaldehydes under mild conditions. This method suppresses racemization during carboxylate group formation [7]. Microwave-assisted reductive amination further enhances enantioselectivity (ee >99%) through kinetic resolution, crucial for neuroactive peptide intermediates [7].
Table 1: Stereochemical Properties of Key Derivatives
Compound | Optical Rotation ([α]D25) | Configuration | Solvent | Source |
---|---|---|---|---|
(R)-3-Amino-4-(2-naphthyl)butyric acid·HCl | +23.0 ± 2° | R | DMF | [3] |
Boc-(R)-3-amino-4-(2-naphthyl)butyric acid | +11 ± 2° | R | EtOH | [4] [6] |
3-Amino-4-(7-methoxy-2-naphthyl)butyric acid | Not reported | S (inffered) | - | [7] |
Boc Protection: The tert-butoxycarbonyl (Boc) group in Boc-(R)-3-amino-4-(2-naphthyl)butyric acid (CAS 219297-10-6) enables acid-labile protection during solid-phase synthesis. Cleavage requires strong acids (e.g., TFA), making it ideal for Merrifield-based strategies. Its crystalline stability (mp 156–162°C) and high purity (98–100% HPLC) ensure reproducible coupling in peptide chains targeting neurological disorders [4] [6].
Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) variant (Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid, CAS 269398-91-6) allows base-mediated deprotection (piperidine/DMF). This orthogonality facilitates SPPS of complex peptides with acid-sensitive motifs. Its molecular weight (451.52 g/mol) and off-white powder form enhance handling in automated synthesizers [1] [10].
Table 2: Protecting Group Comparative Analysis
Parameter | Boc Derivative | Fmoc Derivative | Application Impact |
---|---|---|---|
Deprotection Conditions | TFA/DCM (acidic) | Piperidine/DMF (basic) | Orthogonal SPPS strategies |
Stability | Stable to bases; mp 156–162°C | Stable to acids; hygroscopic | Prevents side-chain degradation |
Molecular Weight | 329.4 g/mol | 451.52 g/mol | Influences peptide mass design |
Purity Specification | 98–100% (HPLC) | ≥98% (HPLC) | Reduces truncation peptides |
Multicomponent reactions efficiently incorporate 3-amino-4-(2-naphthyl)butyric acid into bioactive heterocycles. The Ugi reaction condenses the amine with 2-naphthaldehydes, isocyanides, and carboxylic acids to yield dihydroquinazolinones – scaffolds with demonstrated activity against neurodegenerative targets. Optimized conditions (MeOH, 50°C, 12h) achieve 82% yield while preserving stereochemistry [4] [9].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "clicks" alkyne-functionalized derivatives to azides, generating 1,2,3-triazole-tethered conjugates. These constructs enhance blood-brain barrier permeability in neuropharmaceutical candidates [9]. Additionally, tetrazole formation via [3+2] cycloaddition with azidotrimethylsilane exploits the naphthyl group’s electron-richness, yielding kinase inhibitors (reported IC50: 0.8 μM against Plasmodium DHFR) [7].
Palladium-Catalyzed C–H Activation: Directed by the carboxylic acid group, palladium(0) complexes selectively functionalize C6 of the naphthyl ring. Ligand-controlled catalysis installs aryl/vinyl groups at this position (yield: 75–89%), creating sterically hindered analogs for allosteric protein modulation. Acetoxylation at C7 occurs via Pd(II)/PhI(OAc)2 systems, enabling polarity tuning [7].
Enantioselective Hydrogenation: Chiral iridium catalysts (e.g., BINAP-derived complexes) reduce 4-(2-naphthyl)-3-aminobut-3-enoic acid precursors to yield enantiopure products. Methoxy-substituted naphthyl derivatives exhibit enhanced ee (up to 96%) due to oxygen coordination effects [7] [9].
Table 3: Catalytic Modifications and Yields
Reaction Type | Catalyst System | Position Modified | Yield Range | Application |
---|---|---|---|---|
C–H Arylation | Pd(OAc)2/S-Phos | C6 | 75–89% | Allosteric inhibitor scaffolds |
Acetoxylation | Pd(OAc)2/PhI(OAc)2 | C7 | 68% | Solubility enhancement |
Asymmetric Hydrogenation | Ir/(R)-BINAP | C=C bond reduction | 90% (96% ee) | Neurotransmitter analogs |
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: